molecular formula C11H11N3O2S B3081016 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-30-4

5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3081016
CAS No.: 1094373-30-4
M. Wt: 249.29
InChI Key: XVGNLMCAHAMCFY-UHFFFAOYSA-N
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Description

5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that features a triazole ring substituted with a methyl group, a methylthio phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylthio)phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for developing new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The methylthio group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole ring and carboxylic acid group but differ in their substituents.

    4-(Methylthio)phenyl derivatives: Compounds with the methylthio phenyl group but different heterocyclic rings.

Uniqueness: The uniqueness of 5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-1-(4-methylsulfanylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGNLMCAHAMCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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